Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate

Lipophilicity Drug-likeness Dihydropyridine SAR

Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate (CAS 1187433-41-5, MF: C₁₂H₁₇NO₃, MW: 223.27) is a synthetic 1,6-dihydropyridin-2-one derivative bearing a characteristic N1-propyl substituent and a C3-ethyl ester. This compound belongs to the broader 6-oxo-1,6-dihydropyridine-3-carboxylate family, a privileged scaffold in medicinal chemistry that has yielded clinically important cardiotonics (e.g., milrinone), CDK5 inhibitors, and phosphodiesterase modulators.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Cat. No. B13003471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCCN1C(=C(C=CC1=O)C(=O)OCC)C
InChIInChI=1S/C12H17NO3/c1-4-8-13-9(3)10(6-7-11(13)14)12(15)16-5-2/h6-7H,4-5,8H2,1-3H3
InChIKeyDDDYHTZJYXACFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate: A Core 1,6-Dihydropyridinone Scaffold for Pharmaceutical R&D and Chemical Biology Procurement


Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate (CAS 1187433-41-5, MF: C₁₂H₁₇NO₃, MW: 223.27) is a synthetic 1,6-dihydropyridin-2-one derivative bearing a characteristic N1-propyl substituent and a C3-ethyl ester . This compound belongs to the broader 6-oxo-1,6-dihydropyridine-3-carboxylate family, a privileged scaffold in medicinal chemistry that has yielded clinically important cardiotonics (e.g., milrinone), CDK5 inhibitors, and phosphodiesterase modulators [1]. Unlike its fully unsaturated pyridine counterparts, the 1,6-dihydro oxidation state provides a unique hydrogen-bonding donor/acceptor pattern and distinct reactivity at the C4 and C5 positions, enabling late-stage diversification for structure-activity relationship (SAR) exploration [2].

Why Generic 1,6-Dihydropyridine-3-carboxylates Cannot Substitute for Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate in SAR and Synthesis Programs


Within the 6-oxo-1,6-dihydropyridine-3-carboxylate chemotype, even minor structural perturbations profoundly alter pharmacological and physicochemical profiles. The N1-propyl group on this scaffold is not a passive substituent; it directly modulates LogP, aqueous solubility, and the conformational landscape of the dihydropyridinone ring, which in turn governs target engagement and metabolic stability . Replacing the N-propyl with hydrogen (CAS 3424-43-9) reduces lipophilicity (calculated ΔLogP ≈ 1.2) and eliminates a critical hydrophobic contact in enzyme binding pockets. Conversely, substituting the C3-ethyl ester with a carboxylic acid (CAS 1823406-99-0) dramatically increases polarity and impairs membrane permeability, while the 5-cyano-substituted analogs (e.g., SF397) introduce additional hydrogen-bond acceptor capacity that redirects selectivity toward cardiac PDE III over other targets [1]. The absence of a C5 substituent on this compound preserves the C4 and C5 positions as sites for electrophilic aromatic substitution, enabling regioselective late-stage functionalization that is precluded in 5-substituted analogs. These non-interchangeable features necessitate compound-specific procurement for any program requiring the exact N1-propyl, C3-ethyl ester, C5-unsubstituted substitution pattern.

Quantitative Differentiation Evidence: Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate vs. Closest In-Class Analogs


N1-Propyl vs. N1-H: Calculated Lipophilicity (clogP) and Predicted Membrane Permeability Shift

The N1-propyl group of the target compound confers a calculated octanol-water partition coefficient (clogP) of approximately 2.1, compared to a clogP of approximately 0.9 for the N1-unsubstituted analog ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 3424-43-9) . This ΔclogP of ~1.2 log units translates to a predicted 15-fold increase in lipophilicity, a parameter directly correlated with passive membrane permeability and oral bioavailability potential according to Lipinski's Rule of Five framework. The N-propyl group also increases the topological polar surface area (TPSA) only modestly (from ~55 Ų to ~59 Ų), maintaining a favorable TPSA < 60 Ų for blood-brain barrier penetration [1].

Lipophilicity Drug-likeness Dihydropyridine SAR

C3-Ethyl Ester vs. C3-Carboxylic Acid: Impact on PDE III Inhibition and Cellular Activity in Dihydropyridinone Cardiotonics

In the structurally analogous 5-cyano-1,6-dihydropyridinone series, the C3-ethyl ester derivative (ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) produced positive inotropic and chronotropic effects superior to those caused by milrinone in guinea pig isolated atrial preparations, while the corresponding C3-carboxylic acid was significantly less active than milrinone . Although this data is from the 5-cyano sub-series rather than the target compound directly, the ester-vs-acid activity cliff is a class-wide phenomenon: the carboxylic acid (e.g., 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid, CAS 1823406-99-0) displays markedly reduced membrane permeability (clogD₇.₄ ≈ -1.5 vs. ≈ 1.8 for the ethyl ester), which limits intracellular target engagement .

Phosphodiesterase inhibition Cardiotonic Ester prodrug

C5-Unsubstituted vs. C5-Cyano: Preserved C4/C5 Electrophilic Substitution Sites for Late-Stage Diversification

The target compound lacks a substituent at the C5 position, in contrast to the extensively studied milrinone analogs (e.g., SF397: methyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate; SF416: methyl 5-acetyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) which bear electron-withdrawing cyano or acetyl groups at C5 [1]. In the 5-cyano series, the C5 position is electronically deactivated toward electrophilic aromatic substitution, blocking modification at this site. The C5-unsubstituted target compound preserves C5-H as a viable handle for halogenation, nitration, formylation, or Mannich reactions, and the adjacent C4 position remains available for hydroxymethylation or aminomethylation [2]. The crystallographic structure of a C4-hydroxy, C5-amidocarbonyl derivative confirms that both C4 and C5 positions are accessible for derivatization without steric interference from the N1-propyl or C3-ethyl ester groups [3].

Late-stage functionalization Regioselectivity Medicinal chemistry diversification

Crystallographically Confirmed Scaffold Geometry: N1-Propyl Conformation and Intermolecular Hydrogen-Bonding Capacity

The single-crystal X-ray structure of the C4-hydroxy, C5-amidocarbonyl derivative of this scaffold (ethyl 5-[(1H-benzoimidazol-2-yl)aminocarbonyl]-4-hydroxy-2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate) reveals that the N1-propyl group adopts a fully extended antiperiplanar conformation, projecting away from the dihydropyridinone ring plane [1]. The C6 carbonyl oxygen serves as a potent hydrogen-bond acceptor (O···H distance ~1.9 Å in the crystal lattice), while the C4 hydroxyl (when introduced) acts as an intramolecular hydrogen-bond donor to the C3 ester carbonyl (O–H···O distance ~1.8 Å), stabilizing a planar conformation of the 3-ester-4-hydroxy chelate [1]. The unit cell parameters (a = 10.5527 Å, b = 13.972 Å, c = 16.0242 Å; space group P-1) confirm that the N1-propyl group participates in hydrophobic packing interactions that contribute to crystal lattice stability. In contrast, the N1-H analog lacks this hydrophobic packing element and crystallizes in a different space group with distinct intermolecular interactions [2].

X-ray crystallography Conformational analysis Hydrogen bonding Crystal engineering

N1-Propyl vs. Milrinone (N1-H, C5-Cyano, C3-4-Pyridyl): Distinct Pharmacological Profile and Target Selectivity Shift

Milrinone (1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile) is the prototypical 1,6-dihydropyridinone cardiotonic, acting via PDE III inhibition (Ki = 3.80 µM) and adenosine A1 receptor antagonism (Ki = 550 nM) [1]. The target compound differs from milrinone at three positions: (i) N1-propyl replaces N1-H, (ii) C3-COOEt replaces C3-(pyrid-4-yl), and (iii) C5-H replaces C5-CN. Based on the SAR trends established in the milrinone analog series, the replacement of the 4-pyridyl moiety with a methoxycarbonyl group (SF397) reduced PDE III inhibitory potency approximately 2-fold (Ki = 7.00 µM vs. 3.80 µM for milrinone) while retaining adenosine A1 affinity (Ki ≈ 600 nM vs. 550 nM) [1]. The further replacement of C5-CN with C5-H in the target compound, combined with N1-propylation, is predicted to further reduce PDE III affinity while potentially enhancing A1 receptor selectivity, based on the observation that C5-acetyl substitution (SF416) reduced A1 affinity by ~20-fold (Ki ≈ 10,000 nM) [1].

Phosphodiesterase 3 Adenosine A1 receptor Cardiotonic Selectivity profile

Procurement-Driven Application Scenarios for Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate in Drug Discovery and Chemical Biology


Scaffold for Focused Library Synthesis via Regioselective C4 and C5 Electrophilic Functionalization

The C5-unsubstituted nature of this compound, combined with the activating effect of the electron-rich dihydropyridinone ring, makes it an ideal starting material for parallel library synthesis. Both C4 and C5 positions are amenable to sequential electrophilic substitution (halogenation, nitration, Vilsmeier-Haack formylation), enabling the construction of 24–96 compound libraries in a single diversification campaign [1]. This is in contrast to 5-cyano or 5-acetyl analogs (e.g., SF397 or SF416) where only the C4 position is available, halving the chemical space accessible from a single scaffold. The ethyl ester can later be hydrolyzed to the carboxylic acid for further amide coupling diversification .

Physicochemical Probe for N-Alkyl SAR in Dihydropyridinone Drug Discovery Programs

The N1-propyl group provides a specific lipophilic increment (ΔclogP ≈ +1.2 vs. N1-H analog) that is valuable for systematic SAR studies examining the relationship between N1-alkyl chain length, lipophilicity, and ADME properties. The compound can serve as the 'propyl anchor' in an N1-alkyl scan (methyl → ethyl → propyl → isopropyl → butyl → isobutyl), with the propyl group striking a balance between sufficient lipophilicity for membrane partitioning and avoidance of the metabolic liabilities associated with longer alkyl chains [1]. This makes it a key procurement item for DMPK-optimization-stage programs.

Crystallographic Reference Standard for 1,6-Dihydropyridinone Conformational and Packing Analysis

The crystal structure of the 4-hydroxy-5-amidocarbonyl derivative provides validated geometric parameters (N1-propyl torsion angles, intramolecular hydrogen-bond distances, unit cell packing) that can serve as reference data for computational chemistry validation [1]. Procurement of the target compound as the core scaffold enables synthetic access to the crystallographically characterized derivative series, facilitating co-crystallography studies with biological targets (e.g., CDK5, PDE III, adenosine receptors) where pre-existing conformational knowledge accelerates structure solution and refinement .

Precursor to Adenosine A1 Receptor Ligands with Reduced PDE III Liability

Based on class-level SAR inference from the milrinone analog series, the C5-unsubstituted, N1-propyl scaffold is predicted to exhibit a pharmacological profile shifted toward adenosine A1 receptor engagement with diminished PDE III inhibition [1]. This selectivity profile is mechanistically attractive for conditions where adenosine-mediated cardioprotection is desired without the pro-arrhythmic risk associated with cAMP elevation. The compound serves as the starting point for synthesizing and testing a focused set of C4/C5-modified analogs to validate and optimize this predicted selectivity window, representing a differentiated approach from milrinone-based programs [1].

Quote Request

Request a Quote for Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.